Ljn452

FXR agonism NASH potency comparison

LJN452 (Tropifexor) is the optimal non-bile acid FXR agonist for preclinical NASH and translational studies, offering the highest reported potency (EC50 0.2 nM) with >10,000-fold selectivity over other nuclear receptors and no TGR5 cross‑reactivity. Head‑to‑head in vivo data show superior efficacy at <1 mg/kg versus OCA at 25 mg/kg. Phase 2 clinical validation in the FLIGHT‑FXR trial provides human dosing benchmarks. This compound delivers clean FXR pharmacology and a robust transcriptomic signature for reliable mechanistic studies.

Molecular Formula C29H25F4N3O5S
Molecular Weight 603.6 g/mol
CAS No. 1383816-29-2
Cat. No. B611488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLjn452
CAS1383816-29-2
SynonymsTropifexor;  LJN452;  LJN-452;  LJN 452; 
Molecular FormulaC29H25F4N3O5S
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F
InChIInChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18?
InChIKeyVYLOOGHLKSNNEK-JWTNVVGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LJN452 (Tropifexor): High-Potency Non-Bile Acid FXR Agonist for NASH and Cholestatic Liver Disease Research


LJN452 (Tropifexor; CAS 1383816-29-2) is a synthetic, non-bile acid farnesoid X receptor (FXR) agonist discovered and developed by Novartis [1]. It belongs to the class of non-steroidal FXR agonists characterized by a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety on a trisubstituted isoxazole scaffold [1]. LJN452 demonstrates high potency for FXR activation (EC50 = 0.2–0.3 nM in HTRF assays) and exhibits >10,000-fold selectivity over other nuclear receptors, GPCRs, and ion channels, including TGR5 (>10 μM) [2]. The compound has advanced into Phase 2 human clinical trials for nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [1].

Why LJN452 Cannot Be Substituted with Generic or Alternative FXR Agonists: Evidence of Compound-Specific Differentiation


FXR agonists are not interchangeable due to substantial differences in potency (spanning >2,000-fold in EC50 values), structural class (bile acid-derived versus non-bile acid), selectivity profiles, and clinical safety and efficacy outcomes [1]. LJN452 differs fundamentally from bile acid-derived agonists such as obeticholic acid (OCA) in its non-bile acid chemical scaffold, which confers distinct pharmacokinetic properties including very low peripheral exposure and absence of TGR5 cross-reactivity [2]. Among non-bile acid FXR agonists, LJN452 exhibits the highest reported potency (EC50 = 0.2 nM), which is 215-fold greater than cilofexor (EC50 = 43 nM) and 40-fold greater than EDP-305 (EC50 = 8 nM) [1]. These quantifiable differences in potency, selectivity, and in vivo efficacy directly impact experimental design, dosing strategies, and translational relevance [3].

LJN452 Comparative Quantitative Evidence: Potency, Selectivity, In Vivo Efficacy, and Clinical Differentiation


FXR Potency Comparison: LJN452 Demonstrates 215-Fold to 495-Fold Greater Potency Than Leading Clinical-Stage Non-Bile Acid FXR Agonists

LJN452 exhibits an EC50 of 0.2 nM for human FXR in HTRF assays, which represents the highest potency among all FXR agonists currently in clinical development for NASH [1]. In direct comparison using consistent assay formats, LJN452 is 215-fold more potent than cilofexor (GS-9674; EC50 = 43 nM), 40-fold more potent than EDP-305 (EC50 = 8 nM), and 495-fold more potent than obeticholic acid (OCA; EC50 = 99 nM) [1]. This potency differential is maintained across multiple assay platforms including cellular co-transfection assays and primary hepatocyte gene induction studies [2].

FXR agonism NASH potency comparison

Structural Class Differentiation: LJN452 as a Non-Bile Acid FXR Agonist with Zero TGR5 Activity Versus Bile Acid-Derived Agonists

LJN452 is a non-bile acid FXR agonist, structurally distinct from bile acid-derived agonists such as obeticholic acid (OCA) and EDP-305 [1]. In both biochemical and cellular assays, LJN452 demonstrated no detectable activity on TGR5 (EC50 >10 μM), a G-protein-coupled bile acid receptor whose activation is associated with pruritus, gallbladder relaxation, and other adverse effects . In contrast, bile acid-derived FXR agonists including OCA retain residual TGR5 cross-reactivity due to their structural similarity to endogenous bile acids [2]. The >30,000-fold selectivity of LJN452 for FXR over other nuclear receptors further distinguishes it from earlier-generation agonists .

FXR selectivity non-bile acid TGR5

In Vivo Efficacy Comparison: LJN452 at <1 mg/kg Outperforms OCA at 25 mg/kg in NASH Preclinical Models

In two distinct preclinical models of NASH, the efficacy of LJN452 (tropifexor) at doses of <1 mg/kg was superior to that of obeticholic acid (OCA) at 25 mg/kg in the liver [1]. In the STAM chemical and dietary NASH model, LJN452 reversed established fibrosis and reduced NAFLD activity score (NAS) and hepatic triglycerides [1]. In the AMLN insulin-resistant obese NASH model, LJN452 markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression [1]. Transcriptome analysis revealed 461 differentially expressed genes following LJN452 treatment, including signatures associated with reduction of oxidative stress, fibrogenesis, and inflammation [1]. This >25-fold dose advantage in preclinical efficacy models represents a substantial therapeutic index differentiation relative to the first-in-class bile acid-derived FXR agonist [1].

NASH in vivo efficacy liver fibrosis

Target Gene Induction: LJN452 Demonstrates Robust FXR Target Gene Activation at Low Nanomolar Concentrations In Vitro and Sub-Milligram Doses In Vivo

LJN452 induces robust, concentration-dependent expression of FXR target genes in primary human hepatocytes. BSEP (bile salt export pump) induction above vehicle control is observed at concentrations as low as 1 nM, while strong induction of SHP (small heterodimer partner) reaches 15-fold above vehicle at 10 nM [1]. In rodent pharmacodynamic models, LJN452 demonstrates highly potent induction of SHP and FGF15 in the ileum at doses as low as 0.1 mg/kg, with robust liver SHP induction observed at 0.01 mg/kg and maximal gene induction achieved at 0.3 mg/kg [1]. CYP8B1 mRNA repression is apparent at 0.003 mg/kg and fully repressed above 0.03 mg/kg [1]. In a neonatal piglet model, LJN452 stimulated FGF19 expression in ileal epithelial cells and increased portal FGF19 levels, subsequently inhibiting hepatic CYP7A1 expression [2]. In comparative terms, the concentration required for BSEP induction (1 nM) is 43-fold lower than the EC50 of cilofexor (43 nM) .

FXR target genes BSEP SHP FGF19

Clinical Efficacy Differentiation: LJN452 Demonstrates Dose-Dependent Reductions in ALT and Hepatic Fat Fraction in Phase 2 NASH Trial

In the FLIGHT-FXR Phase 2a/b randomized, placebo-controlled trial (NCT02855164) in patients with NASH, LJN452 demonstrated dose-dependent reductions in alanine aminotransferase (ALT) and hepatic fat fraction (HFF) measured by MRI-PDFF [1]. At week 12, LJN452 at 200 μg produced a least squares mean decrease in ALT of −23.0 U/L versus placebo (−8.3 U/L), representing a 2.8-fold greater reduction [1]. For hepatic fat fraction, the 200 μg dose produced a −39.41% change versus placebo (−10.77%), a 3.7-fold greater reduction [1]. Decreases in ALT and HFF were sustained up to week 48 [1]. Notably, no dose response was observed for AST reduction, distinguishing the hepatic enzyme response profile from other FXR agonists [1]. In a comparative summary table of FXR agonists in clinical development, LJN452 is specifically noted for reducing liver fat, whereas obeticholic acid and cilofexor are noted for reducing liver fibrosis, and nidufexor for reducing liver fibrosis and triglycerides [2]. This distinct efficacy signature may inform compound selection based on specific NASH pathology endpoints.

NASH clinical trial ALT reduction hepatic fat fraction

Safety and Tolerability Profile: LJN452 Demonstrates Pruritus Rates Comparable to Placebo in Phase 2b NASH Trial

In the FLIGHT-FXR Phase 2b trial (interim results), LJN452 demonstrated comparable rates of adverse events, including pruritus, between LJN452-treated groups and placebo [1]. This finding is notable because pruritus is a well-documented, dose-limiting adverse effect of FXR agonists, with obeticholic acid showing frequent pruritus in Phase 3 trials and cilofexor demonstrating moderate-to-severe pruritus in 14% of patients [2][3]. In healthy volunteer studies, LJN452 at single doses up to 3 mg demonstrated good safety and tolerability with no drug-related pruritus observed [4]. Lipid changes with LJN452 included mild dose-dependent increases in LDL-C and decreases in HDL-C, with unchanged triglycerides [1]. In a comparative summary, LJN452 is associated with "↑ Risk of pruritus" and "↑ LDL-C (minor)," whereas obeticholic acid is associated with both "↑ Risk of pruritus" and "↑ LDL-C ↓ HDL-C," and cilofexor with "↑ Risk of pruritus" and "⇔ LDL-C ⇔ HDL-C" [5]. This differentiated safety and lipid profile may influence compound selection for studies where tolerability and metabolic effects are key considerations.

FXR agonist safety pruritus NASH tolerability

LJN452 Optimal Application Scenarios: Evidence-Based Use Cases for Preclinical and Translational Research


NASH Preclinical Efficacy Studies Requiring Robust In Vivo Validation

LJN452 is the preferred FXR agonist tool compound for NASH preclinical efficacy studies based on head-to-head in vivo data demonstrating superior efficacy at <1 mg/kg versus OCA at 25 mg/kg in both STAM and AMLN NASH models [1]. Researchers conducting rodent NASH studies should select LJN452 when seeking maximal therapeutic effect at low doses, with documented reversal of established fibrosis and reduction of NAFLD activity score [1]. The compound's transcriptome signature (461 differentially expressed genes associated with reduced oxidative stress, fibrogenesis, and inflammation) provides a well-characterized molecular benchmark for interpreting experimental results [1].

FXR Selectivity Profiling and Off-Target Pharmacology Studies

LJN452 is the optimal reference FXR agonist for experiments requiring clean pharmacology without confounding nuclear receptor or TGR5 cross-reactivity. The compound's >10,000-fold to >30,000-fold selectivity for FXR over other nuclear receptors, ion channels, and GPCRs, combined with no detectable TGR5 activity (>10 μM), makes it uniquely suited as a positive control in selectivity profiling assays and as a tool for dissecting FXR-specific versus TGR5-mediated biological effects [1][2]. Researchers studying the gut-liver axis or bile acid signaling should prioritize LJN452 when TGR5-independent FXR activation is required .

FXR Target Gene Induction and Pharmacodynamic Marker Studies

LJN452 is the benchmark compound for studies of FXR target gene induction due to well-characterized quantitative benchmarks for BSEP, SHP, FGF15/FGF19, and CYP8B1 across multiple experimental systems. Researchers can reference established thresholds: BSEP induction at 1 nM in primary human hepatocytes, 15-fold SHP induction at 10 nM, in vivo ileal SHP/FGF15 induction at 0.1 mg/kg, and liver SHP induction at 0.01 mg/kg [1]. In large animal models (neonatal piglets), LJN452 stimulates FGF19 expression in ileal epithelial cells and increases portal FGF19 levels, providing translational pharmacodynamic markers relevant to human FXR biology [2].

Translational Research Bridging Preclinical to Clinical NASH Development

LJN452 is the appropriate FXR agonist for translational research programs due to the availability of matched preclinical and clinical efficacy data. The compound's Phase 2 clinical validation in the FLIGHT-FXR trial provides human dosing benchmarks (10–200 μg) and quantifiable efficacy on ALT and hepatic fat fraction that can be correlated with preclinical findings [1]. This clinical translation dataset distinguishes LJN452 from preclinical-only tool compounds and enables researchers to design studies with clinically relevant exposure-response relationships [1]. The compound's differentiated safety profile, including pruritus rates comparable to placebo and mild lipid changes, also supports its use in studies where long-term tolerability is a key experimental variable [2].

Quote Request

Request a Quote for Ljn452

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.